molecular formula C12H24N2 B6613609 1-(4,4-dimethylcyclohexyl)piperazine CAS No. 607744-42-3

1-(4,4-dimethylcyclohexyl)piperazine

Cat. No.: B6613609
CAS No.: 607744-42-3
M. Wt: 196.33 g/mol
InChI Key: UCCRHYGCBXQYBZ-UHFFFAOYSA-N
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Description

1-(4,4-Dimethylcyclohexyl)piperazine is an organic compound with the molecular formula C12H24N2 and a molecular weight of 196.33 g/mol. This compound is used in scientific experiments as a reagent, precursor, and intermediate. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-dimethylcyclohexyl)piperazine typically involves the reaction of 4,4-dimethylcyclohexanone with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality. The industrial production methods may also involve additional purification steps to remove impurities and achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

1-(4,4-Dimethylcyclohexyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various halogenating agents and nucleophiles are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in halogenated or other substituted products .

Scientific Research Applications

1-(4,4-Dimethylcyclohexyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent and intermediate in organic synthesis.

    Biology: Employed in biochemical studies and as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4,4-dimethylcyclohexyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A cyclic diamine with a similar structure but without the dimethylcyclohexyl group.

    1,4-Diazacycloheptane: Another cyclic diamine with a different ring structure.

Uniqueness

1-(4,4-Dimethylcyclohexyl)piperazine is unique due to the presence of the dimethylcyclohexyl group, which imparts specific chemical and physical properties. This structural feature distinguishes it from other similar compounds and contributes to its unique reactivity and applications.

Properties

IUPAC Name

1-(4,4-dimethylcyclohexyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-12(2)5-3-11(4-6-12)14-9-7-13-8-10-14/h11,13H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCRHYGCBXQYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)N2CCNCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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